molecular formula C11H9F3N4 B2682963 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 2219376-56-2

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No. B2682963
CAS RN: 2219376-56-2
M. Wt: 254.216
InChI Key: OQLFRXAEMMSYHP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound . It has a CAS Number of 2219376-56-2 and a molecular weight of 254.21 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-hydrazineyl-2-phenyl-6-(trifluoromethyl)pyrimidine . The InChI code is 1S/C11H9F3N4/c12-11(13,14)8-6-9(18-15)17-10(16-8)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 254.21 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of pyrimidine derivatives, including those related to 4-Hydrazinyl-2-phenyl-6-(trifluoromethyl)pyrimidine, in the synthesis of complex heterocyclic systems. For instance, studies have shown that treatment of 2-hydrazinopyrimidines with acylating agents can prepare s-triazolo[4,3-a]pyrimidine and its derivatives. These compounds can rearrange under acidic or alkaline conditions to form s-triazolo[1,5-a]pyrimidines, highlighting a method for synthesizing diverse heterocyclic structures with potential utility in chemical research and development (Brown & Nagamatsu, 1977).

Antimicrobial and Antitumoral Activities

Pyrimidine derivatives have attracted interest due to their strong biological activity. Research involving the synthesis of new polycyclic compounds starting from related pyrimidine compounds has shown potential antimicrobial activity. Such studies underscore the chemical's relevance in developing new antimicrobial agents (Ahmed et al., 2020). Additionally, novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating the compound's applicability in cancer research (Cocco et al., 2006).

Material Science and Optical Applications

The pyrimidine ring's significance extends beyond biological activity, finding applications in materials science and nonlinear optics (NLO). Research on thiopyrimidine derivatives has highlighted their promising applications in NLO fields, offering insights into the development of new materials with enhanced optical properties (Hussain et al., 2020).

properties

IUPAC Name

[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-6-9(18-15)17-10(16-8)7-4-2-1-3-5-7/h1-6H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLFRXAEMMSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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